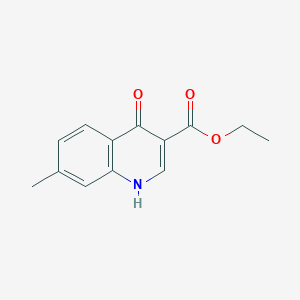![molecular formula C13H17NO5 B6156159 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid CAS No. 1897118-14-7](/img/no-structure.png)
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid” is a compound with the CAS Number: 39274-53-8 . It has a molecular weight of 267.28 . It is usually in powder form .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is (tert-butoxycarbonyl)aminoacetic acid . The InChI Code is 1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) .Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 267.28 .作用機序
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
While specific future directions for this compound are not mentioned in the search results, the use of the BOC group in organic synthesis, including its addition and removal, is a well-established field with ongoing research . The compound’s potential uses could be explored further in the context of its role as a protecting group in organic synthesis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid involves the protection of the amine group, followed by the hydroxylation of the phenyl ring, and finally the deprotection of the amine group.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "diethyl ether" ], "Reaction": [ "Protection of the amine group by reacting 4-hydroxyphenylacetic acid with tert-butyl carbamate and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the tert-butyl carbamate ester", "Hydroxylation of the phenyl ring by reacting the tert-butyl carbamate ester with sodium hydroxide and hydrogen peroxide in acetic acid to form the 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid", "Deprotection of the amine group by reacting the 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid with hydrochloric acid in diethyl ether to remove the tert-butyl carbamate protecting group and form the final product" ] } | |
CAS番号 |
1897118-14-7 |
分子式 |
C13H17NO5 |
分子量 |
267.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



